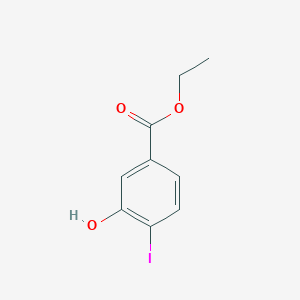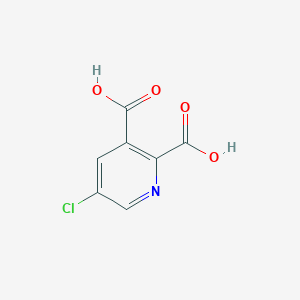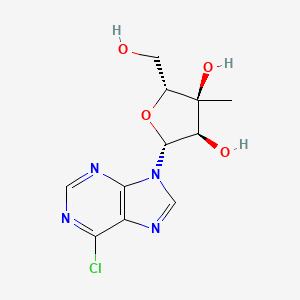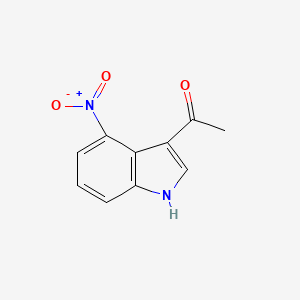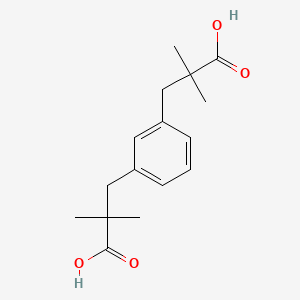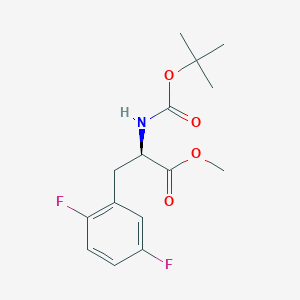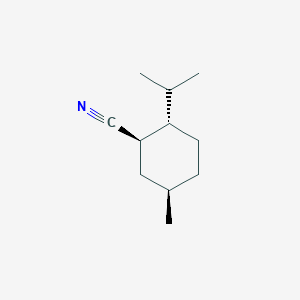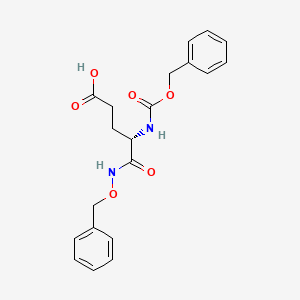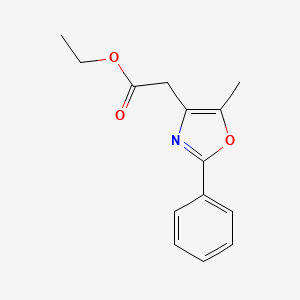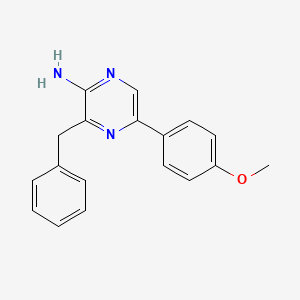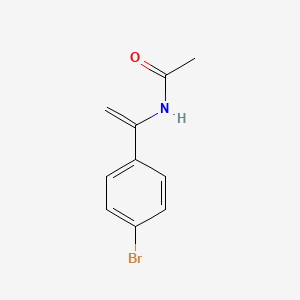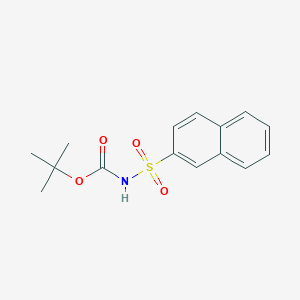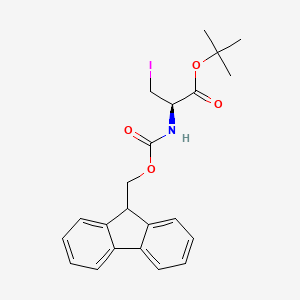
N-Fmoc-3-Iod-L-Alanin-tert-Butylester
Übersicht
Beschreibung
N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of alanine, an amino acid, that has been modified with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an iodine atom at the 3-position. The tert-butyl ester group is used to protect the carboxyl group of the amino acid. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
N-Fmoc-3-iodo-L-alanine tert-butyl ester is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in proteomics studies to investigate protein structure and function.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of high-purity peptides for various industrial applications.
Wirkmechanismus
Target of Action
N-Fmoc-3-iodo-L-alanine tert-butyl ester is an Fmoc protected alanine derivative . The primary target of this compound is the alanine amino acid in proteins. Alanine is one of the simplest amino acids, with a methyl group as the side chain .
Mode of Action
The compound interacts with its targets by being incorporated into proteins during solid-phase peptide synthesis . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound is involved in the biochemical pathway of protein synthesis. Specifically, it is used in the synthesis of peptides, where it is incorporated into the peptide chain in place of alanine . The iodine atom in the compound can potentially introduce unique properties to the synthesized peptide, such as increased molecular weight and altered chemical reactivity.
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and properties. The iodine atom in the compound can potentially alter the properties of the synthesized peptide, leading to new avenues for research and development in proteomics studies .
Action Environment
The action of N-Fmoc-3-iodo-L-alanine tert-butyl ester is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis . The compound is stable under typical laboratory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves multiple steps starting from optically pure L-serineOne method involves the use of organozinc chemistry, where the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester is coupled with various electrophiles under palladium catalysis .
Industrial Production Methods
Industrial production methods for N-Fmoc-3-iodo-L-alanine tert-butyl ester are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated solid-phase peptide synthesis techniques, which allow for the efficient production of the compound in high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-3-iodo-L-alanine tert-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions with electrophiles to form substituted phenylalanines and 4-oxoamino acids.
Common Reagents and Conditions
Common reagents used in these reactions include organozinc and organocopper reagents, palladium catalysts, and various electrophiles such as allyl chloride and ethyl oxalyl chloride .
Major Products Formed
The major products formed from these reactions include substituted phenylalanines and 4-oxoamino acids, which are valuable intermediates in the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-alanine tert-butyl ester: Similar structure but lacks the iodine atom at the 3-position.
N-Fmoc-3-bromo-L-alanine tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
N-Fmoc-3-chloro-L-alanine tert-butyl ester: Similar structure but with a chlorine atom instead of iodine
Uniqueness
N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom at the 3-position, which provides distinct reactivity and selectivity in substitution reactions. This makes it a valuable intermediate in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECRYMZJXNQQC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459308 | |
| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282734-33-2 | |
| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)
